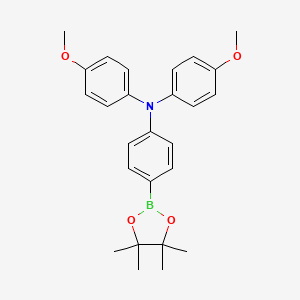

![molecular formula C9H10ClN3 B2388309 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1550561-43-7](/img/structure/B2388309.png)

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

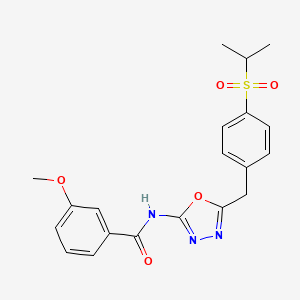

“2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” is a chemical compound that has been studied for its potential applications . It is a yellow solid with a melting point of 287–288 °C .

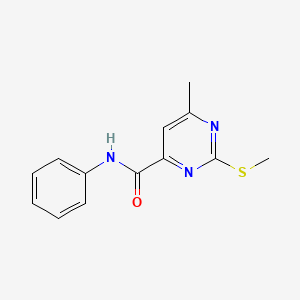

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 71% . The synthesis process involves several steps, each of which contributes to the final structure of the compound.Molecular Structure Analysis

The molecular structure of “2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Chemical Reactions Analysis

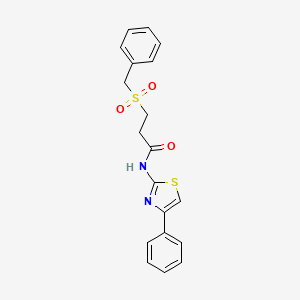

The chemical reactions involving “2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” have been studied . The compound exhibits certain reactivity patterns due to its specific structure and functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” have been analyzed . It is a yellow solid with a melting point of 287–288 °C .Scientific Research Applications

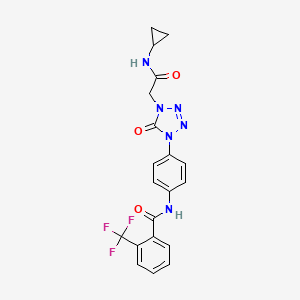

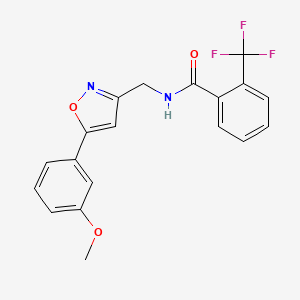

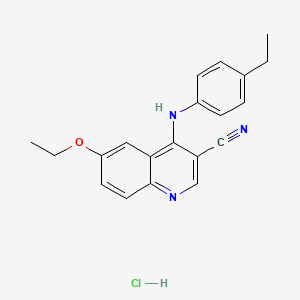

- Biological Evaluation : Scientists have investigated its biological activity, including its potential as an anticancer agent. For instance, compound 4h derived from this structure was evaluated for its effects on cell migration and invasion .

- Charge Density Analysis : High-resolution X-ray diffraction studies have provided insights into the charge density distribution within the molecule. The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton has been established .

- Density Functional Theory (DFT) : The electronic structure of this compound has been calculated using DFT. A large HOMO–LUMO energy gap suggests high kinetic stability .

Chemical Synthesis and Medicinal Chemistry

Crystallography and Electronic Structure

Biochemical Reagents and Life Sciences

Mechanism of Action

Target of Action

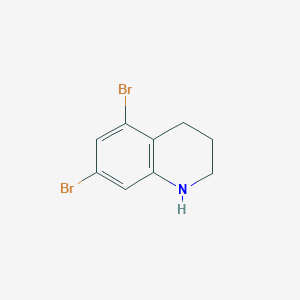

Compounds with a similar pyrrolopyridine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .

Biochemical Pathways

Compounds with similar structures have been shown to interact with the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

Similar compounds have shown significant antiproliferative activities against certain cell lines .

properties

IUPAC Name |

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICFHVXGZUSCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C(=CN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)

![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)

![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)

![9-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2388247.png)